N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide
説明
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide is a dibenzooxazepine derivative featuring a benzamide substituent with 3,4-difluoro substitution and methyl groups at positions 8 and 10 of the oxazepine core.
特性
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N2O3/c1-12-3-7-20-18(9-12)26(2)22(28)15-11-14(5-8-19(15)29-20)25-21(27)13-4-6-16(23)17(24)10-13/h3-11H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIILKRFPKNKKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound exhibits a unique bicyclic structure that integrates both oxazepine and amide functionalities, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : CHNO
- Molecular Weight : 340.4 g/mol
Structural Characteristics
The compound features:
- A dibenzodiazepine core fused with an oxazepine ring.
- Substituents such as dimethyl groups at positions 8 and 10, which enhance its chemical properties.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 922009-50-5 |
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class can interact with various biological targets. Specifically, N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide may exhibit selective inhibition of certain receptors:
- Dopamine D2 Receptor : Some derivatives have been shown to act as selective inhibitors of the dopamine D2 receptor, which is significant in the treatment of psychiatric disorders .
- Antidepressant Activity : Similar compounds have shown potential antidepressant effects through their interaction with serotonin receptors .
Pharmacological Studies
Several studies have investigated the pharmacological properties of related compounds:
- Antitumor Activity : Compounds in this class have been tested for antitumor activity in various cancer cell lines. For instance, studies have demonstrated that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells.
- Neuroprotective Effects : Research suggests that these compounds may possess neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Case Studies
- Study on Antidepressant Effects : A study involving a structurally similar compound demonstrated significant reductions in depressive-like behaviors in animal models when administered at specific dosages .
- Cancer Cell Line Testing : In vitro studies showed that derivatives of this compound inhibited the growth of breast cancer cell lines by inducing apoptosis through caspase activation pathways.
Table 2: Summary of Biological Activities
| Activity | Observations |
|---|---|
| Dopamine D2 Inhibition | Selective inhibition observed in vitro |
| Antidepressant Effects | Significant reduction in depressive behaviors |
| Antitumor Activity | Inhibition of cancer cell proliferation |
| Neuroprotection | Modulation of neurotransmitter levels |
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The target compound contains a dibenzo[b,f][1,4]oxazepine core, where oxygen and nitrogen atoms occupy the seven-membered ring. Key analogs substitute the oxygen atom with sulfur, forming dibenzo[b,f][1,4]thiazepine derivatives (e.g., compounds in –3, 5–9). This substitution alters electronic properties:
Substituent Analysis
Benzamide/Amide Modifications
Notes:
- Methyl groups at positions 8 and 10 introduce steric hindrance, which may optimize receptor binding compared to ethyl or propyl analogs (e.g., ) .
Sulfonamide vs. Benzamide Derivatives
highlights sulfonamide analogs (e.g., N-(8,10-dimethyl-oxazepin-2-yl)-4-ethylbenzenesulfonamide), which differ from the target’s benzamide group:
Pharmacological Implications
While direct bioactivity data for the target compound is unavailable, inferences can be drawn from structural analogs:
- Thiazepine 5-Oxides () show D2 receptor antagonism, with substituent size (methyl > ethyl) correlating with improved selectivity .
- 3,4-Difluoro Substitution: Fluorine’s electron-withdrawing effects may enhance binding affinity compared to non-fluorinated analogs (e.g., 4-methoxy in ) .
- Steric Effects : The 8,10-dimethyl configuration could reduce off-target interactions compared to bulkier groups (e.g., benzyl in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
